

Application of p-Nitrophenyl- β -D-galactopyranoside (PNPG) in Microbial β -Galactosidase Detection

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Compound of Interest

Compound Name: 4-Nitrophenyl-beta-D-galactopyranoside

Cat. No.: B017913

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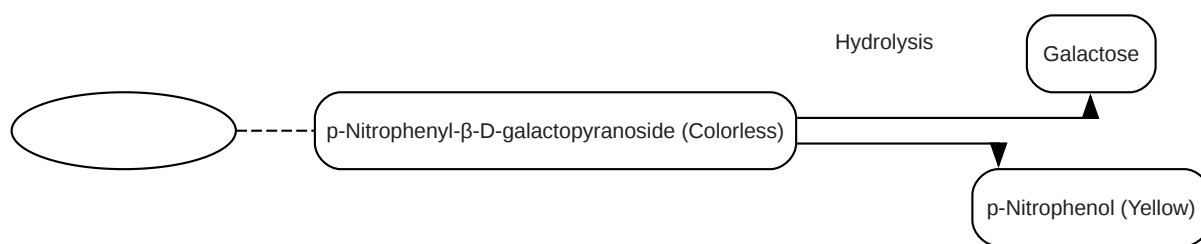
For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl- β -D-galactopyranoside (PNPG) is a chromogenic substrate widely employed for the sensitive detection and quantification of β -galactosidase activity in various microbial species. The principle of the assay lies in the enzymatic cleavage of the colorless PNPG substrate by β -galactosidase into galactose and p-nitrophenol, a yellow-colored product. The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 405-420 nm, is directly proportional to the β -galactosidase activity. This application note provides detailed protocols and quantitative data for the use of PNPG in microbial β -galactosidase detection.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the β -glycosidic bond in PNPG by β -galactosidase. Under alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm.



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Caption: Enzymatic cleavage of PNPG by β -galactosidase.

Applications

The PNPG-based β -galactosidase assay has several key applications in microbiology and biotechnology:

- **Microbial Identification:** The presence or absence of β -galactosidase activity is a key biochemical marker used in the identification and differentiation of various microbial species, particularly within the Enterobacteriaceae family. For instance, it helps distinguish between late lactose fermenters and non-lactose fermenters.^[1]
- **Enzyme Characterization:** This assay is fundamental for characterizing the kinetic properties of β -galactosidase from different microbial sources. It allows for the determination of key parameters such as the Michaelis constant (K_m) and maximum velocity (V_{max}), as well as the optimal pH and temperature for enzyme activity.
- **Gene Expression Studies:** In molecular biology, the lacZ gene, which encodes for β -galactosidase, is a commonly used reporter gene. The PNPG assay provides a simple and quantitative method to measure the expression of genes fused to the lacZ reporter.
- **Drug Discovery and Development:** The assay can be adapted for high-throughput screening of potential inhibitors or activators of microbial β -galactosidase, which may be relevant in the development of antimicrobial agents or other therapeutics.

Quantitative Data Summary

The following table summarizes the kinetic parameters and optimal conditions for β -galactosidase from various microbial sources using PNPG or its analog ONPG as a substrate.

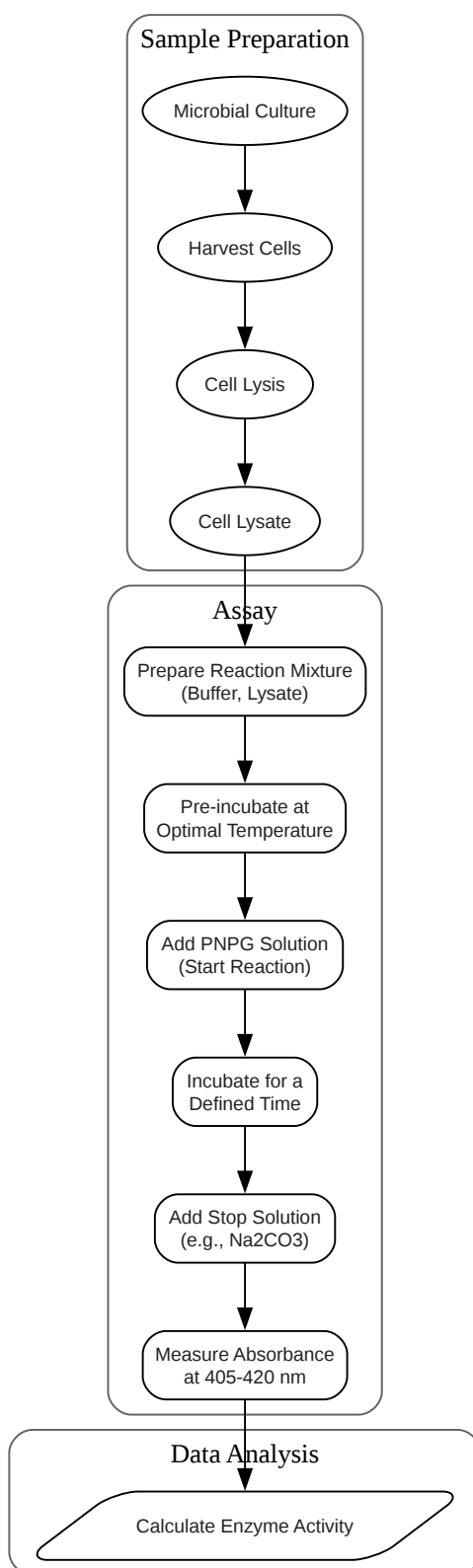
Microbial Source	Substrate	K _m (mM)	V _{max} (μmol/min/mg or A/min)	Optimal pH	Optimal Temperature (°C)	Reference
Aspergillus oryzae	ONPG	0.800	0.0864 A/min	7.5	-	[2]
Mannheimia succiniciproducens (MsBgaA)	PNPG	0.23 ± 0.03	1,060 ± 20.3 (s ⁻¹)	8.0	37	[3]
Mannheimia succiniciproducens (MsBgaB)	PNPG	0.39 ± 0.04	936 ± 26.5 (s ⁻¹)	8.0	37	[3]
Lactobacillus plantarum HF571129	ONPG	6.644	147.5 μmol/min/mg	6.5	50	[4]
Rhizomucor sp.	PNPG	0.66	22.4 mmol/min/mg	4.5	60	[5]
Arthrobacter sp. (Cold-adapted)	ONPG	-	-	7.0	~18	[6]
Metagenome-derived (βgal5)	ONPG	14.55	93.46 μM/min	-	30	[7]
Trichoderma reesei	ONPG	-	-	4.5-5.5	65	[8]

Lactobacillus reuteri	ONPG	4.04 ± 0.26	28.8 ± 0.2	8.0	-	[9]
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Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for β -Galactosidase Activity

This protocol is suitable for determining the specific activity of β -galactosidase in microbial cell lysates.



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Caption: General workflow for a standard β -galactosidase assay.

Materials:

- Microbial cell lysate
- Z-buffer (60 mM Na_2HPO_4 , 40 mM NaH_2PO_4 , 10 mM KCl, 1 mM MgSO_4 , 50 mM β -mercaptoethanol, pH 7.0)
- PNPG solution (4 mg/mL in Z-buffer)
- Stop solution (1 M Na_2CO_3)
- Spectrophotometer
- Cuvettes or 96-well microplate
- Water bath or incubator

Procedure:

- **Reaction Setup:** In a microcentrifuge tube or a well of a microplate, add a suitable volume of cell lysate (e.g., 10-100 μL). Adjust the total volume to 1 mL with Z-buffer. Prepare a blank control containing only Z-buffer.
- **Pre-incubation:** Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- **Initiate Reaction:** Add 200 μL of the PNPG solution to each tube/well to start the reaction. Mix gently.
- **Incubation:** Incubate the reaction at the optimal temperature for a defined period (e.g., 15-60 minutes), or until a faint yellow color develops.
- **Stop Reaction:** Stop the reaction by adding 500 μL of the stop solution.
- **Measurement:** Measure the absorbance of the solution at 420 nm using a spectrophotometer. Use the blank control to zero the instrument.

- Calculation of Activity: The specific activity of β -galactosidase can be calculated using the following formula:

$$\text{Specific Activity (Units/mg)} = (A_{420} \times 1000) / (t \times V \times \epsilon \times C)$$

Where:

- A_{420} = Absorbance at 420 nm
- t = incubation time (minutes)
- V = volume of cell lysate used (mL)
- ϵ = molar extinction coefficient of p-nitrophenol ($4.5 \text{ mM}^{-1}\text{cm}^{-1}$)
- C = protein concentration of the cell lysate (mg/mL)

One unit of β -galactosidase is defined as the amount of enzyme that hydrolyzes 1.0 μmole of PNPG to p-nitrophenol per minute at the specified conditions.

Protocol 2: High-Throughput Microplate Assay

This protocol is adapted for screening multiple samples in a 96-well plate format.

Materials:

- Same as Protocol 1, with the addition of a 96-well microplate and a microplate reader.

Procedure:

- Sample Addition: To each well of a 96-well plate, add 10-50 μL of cell lysate.
- Buffer Addition: Add Z-buffer to each well to bring the total volume to 100 μL .
- Pre-incubation: Pre-incubate the plate at the optimal temperature for 5 minutes.
- Initiate Reaction: Add 20 μL of PNPG solution to each well.

- Incubation: Incubate the plate at the optimal temperature. The reaction can be monitored kinetically by taking absorbance readings at 420 nm at regular intervals, or as an endpoint assay after a fixed incubation time.
- Stop Reaction (for endpoint assay): Add 50 μ L of stop solution to each well.
- Measurement: Read the absorbance at 420 nm using a microplate reader.
- Data Analysis: Calculate the rate of reaction (for kinetic assays) or the final absorbance (for endpoint assays) and determine the enzyme activity as described in Protocol 1.

Conclusion

The PNPG-based assay is a robust, sensitive, and versatile method for the detection and quantification of microbial β -galactosidase activity. The detailed protocols and compiled quantitative data provided in this application note serve as a valuable resource for researchers in microbiology, molecular biology, and drug discovery, enabling the accurate characterization and application of this important enzyme. The straightforward nature of the assay, coupled with its adaptability to high-throughput formats, ensures its continued relevance in a wide range of scientific investigations.

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